molecular formula C19H13NO B3049667 9-Phenoxyacridine CAS No. 2148-14-3

9-Phenoxyacridine

Cat. No.: B3049667
CAS No.: 2148-14-3
M. Wt: 271.3 g/mol
InChI Key: MFCLDPQGJMEEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenoxyacridine is a heterocyclic acridine derivative synthesized via nucleophilic substitution of 9-chloroacridine with phenol . Its structure comprises an acridine core (a planar tricyclic aromatic system) substituted with a phenoxy group at the 9-position. This compound has garnered attention in medicinal chemistry due to its anti-inflammatory properties and low cytotoxicity, with a mean growth inhibition (GI₅₀) value of 58.0 µM in tumor cell screens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenoxyacridine typically involves the Ullmann condensation reaction. One common method starts with the condensation of 2-chlorobenzoic acid and aniline to form 9-chloroacridine. This intermediate is then reacted with phenol in the presence of a base, such as ammonium carbonate, to yield this compound . The reaction conditions include heating the mixture to around 120°C and maintaining this temperature for a specific duration to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 9-Phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anti-Inflammatory Properties

9-Phenoxyacridine and its derivatives have shown significant anti-inflammatory activity. Research conducted by Yeh-Long Chen et al. synthesized several this compound derivatives and evaluated their effects on inflammatory cells such as mast cells, neutrophils, and macrophages. The study found that certain derivatives exhibited potent inhibitory effects on mast cell degranulation, with IC50 values ranging from 4.7 to 21 µM, outperforming the reference inhibitor mepacrine .

Table 1: Inhibitory Effects of this compound Derivatives on Inflammatory Cells

CompoundCell TypeIC50 (µM)
2bMast Cells6.1
2cNeutrophils4.3
2dMacrophages (N9 cells)<10
12Mast Cells8.2

The mechanism of action appears to involve the suppression of chemical mediators released from these inflammatory cells, indicating potential for development as novel anti-inflammatory agents with minimal cytotoxicity .

Anti-Cancer Activity

The anti-cancer properties of this compound have also been extensively studied. Various derivatives have been synthesized and tested against different cancer cell lines. For instance, a study indicated that certain acridine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) .

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
ACPHHeLaNot specified
ACPHHepG2Not specified
E-12Various Tumor Cells58.0

In vivo studies have also shown promising results, where certain compounds were effective in inhibiting tumor growth in animal models . The potential mechanisms include intercalation into DNA and inhibition of topoisomerase II activity .

Gene Delivery Systems

Recent studies have explored the use of this compound in gene delivery systems. Its ability to facilitate the introduction of exogenous genes into cells positions it as a candidate for therapeutic applications in genetic disorders . This application is particularly relevant in the context of developing novel therapies for diseases that require gene therapy approaches.

Structural Variants and Synthesis

The synthesis of this compound involves reactions between 9-chloroacridine and various phenolic compounds . Researchers have reported various structural modifications that enhance its biological activity, leading to the development of new derivatives with improved efficacy against inflammation and cancer.

Table 3: Synthesis Overview of this compound Derivatives

Starting MaterialReaction TypeResulting Compound
9-ChloroacridineNucleophilic SubstitutionVarious phenoxy derivatives
Phenolic CompoundsCoupling ReactionsEnhanced anti-inflammatory agents

Mechanism of Action

The mechanism of action of 9-Phenoxyacridine primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerase and telomerase, which are crucial for DNA maintenance and cell proliferation . These interactions make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

9-Anilinoacridine

  • Structural Differences: Replaces the phenoxy group with an anilino (Ar-NH) moiety.
  • Anti-Inflammatory Activity: Compound 3 (9-anilinoacridine derivative) showed potent inhibition of lysosomal enzyme secretion (IC₅₀ = 8.2 µM) and β-glucuronidase release (IC₅₀ = 4.4 µM) in neutrophils, outperforming 9-phenoxyacridine derivatives in this context . Compound 12 inhibited TNF-α production in microglial cells but with lower potency compared to this compound analogs .
  • Cytotoxicity: Both classes exhibit low cytotoxicity, but 9-anilinoacridine derivatives showed marginally higher activity in tumor cell lines (GI₅₀ ~50–60 µM) .

Table 1 : Anti-inflammatory activity comparison

Compound Class Target Cell/Mediator IC₅₀ (µM) Reference
This compound Mast cell degranulation 16–21
9-Anilinoacridine Neutrophil β-glucuronidase 4.4

Phenyl Acridine-9-Carboxylate

  • Structural Differences: Substitutes the phenoxy group with a phenoxycarbonyl moiety.
  • Function: Acts as a precursor for chemiluminogenic acridinium salts used in analytical chemistry .
  • Molecular Interactions: Unlike this compound, the phenoxycarbonyl group forms C-H···O hydrogen bonds and π-π stacking, enhancing crystal stability .
  • Biological Activity: Limited anti-inflammatory data but notable for non-therapeutic applications (e.g., chemiluminescence assays) .

Cyclopentaquinoline-Acridine Hybrids

  • Structural Differences: Conjugated with cyclopentaquinoline via carboxamide linkers of varying alkyl chain lengths (C3–C9) .
  • Synthesis Efficiency : Yield increased with chain length (e.g., 64% for C3 vs. 86.5% for C5) .
  • Thermal Stability : Melting points rose with chain length (200°C for C3 vs. 240°C for C5), suggesting enhanced crystallinity .

Table 2 : Physicochemical properties of hybrid derivatives

Compound (Chain Length) Yield (%) Melting Point (°C) Reference
3b (C3) 64.0 200
3d (C5) 86.5 240

9-Aminoacridines

  • Synthesis: this compound serves as a key intermediate in synthesizing 9-aminoacridines via reaction with diamines .
  • Anti-Malarial Activity: Derivatives exhibited sub-micromolar activity against Plasmodium falciparum (IC₅₀ = 0.1–1.0 µM), surpassing this compound’s therapeutic scope .
  • Stability : Byproduct formation (e.g., 9-acridone) during synthesis necessitates molecular sieves for suppression .

Key Research Findings

Low Cytotoxicity: this compound’s GI₅₀ of 58.0 µM contrasts with traditional acridine drugs (e.g., amsacrine, GI₅₀ <10 µM), highlighting its safety profile .

Structural Flexibility : Alkyl chain elongation in hybrids improves yield and thermal stability .

Therapeutic Scope: While this compound excels in anti-inflammatory applications, its derivatives (e.g., 9-aminoacridines) show promise in anti-malarial and anticancer contexts .

Biological Activity

9-Phenoxyacridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis of this compound

This compound is synthesized through the nucleophilic substitution reaction of 9-chloroacridine with phenol. The general reaction can be summarized as follows:

  • Reagents : 9-chloroacridine and phenol.
  • Conditions : Heating in the presence of sodium hydroxide.
  • Yield : High yields are typically obtained, often exceeding 90% under optimized conditions .

Anti-Inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory activity. In a study evaluating various acridine derivatives, this compound showed superior inhibition of mast cell degranulation compared to the reference inhibitor mepacrine, with IC50 values ranging from 4.7 to 18.3 µM . The compound effectively inhibited the secretion of lysosomal enzymes and TNF-alpha production in macrophages and neutrophils, indicating its potential as a therapeutic agent for inflammatory diseases.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundIC50 (µM)Target Cell Type
This compound4.7Rat peritoneal mast cells
4-(2-Methoxyacridin-9-yloxy)-benzaldehyde18.3Neutrophils
Compound 5<10RAW 264.7 (macrophage-like)
Compound 2<10N9 microglial cells

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated moderate cytotoxicity against various cancer cell lines, including mouse leukemia L1210 and human leukemic HL-60 cells . The mechanism is believed to involve DNA intercalation and inhibition of DNA topoisomerase II, which are critical for cancer cell proliferation.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
L1210 (Mouse leukemia)Moderate
HL-60 (Human leukemia)Moderate

Case Studies

A notable case study involved the evaluation of several acridine derivatives, including this compound, for their potential as anti-inflammatory agents. The study highlighted that compounds with specific substitutions exhibited enhanced bioactivity, suggesting that structural modifications could further improve efficacy .

Another investigation focused on the interaction between this compound and various cellular targets using molecular docking studies. The results indicated that specific interactions within the binding sites were crucial for its biological activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 9-phenoxyacridine derivatives, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting substituted 9-chloroacridines with phenol derivatives under reflux conditions. For example, 2-methoxy-9-phenoxyacridine is synthesized by heating 2-[(2-methoxyphenyl)amino]benzoic acid with excess POCl₃ at 400 K for 3 hours, followed by purification via recrystallization . Purity can be verified using HPLC (≥95% purity threshold) and characterized via melting point analysis and NMR spectroscopy. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, revealing π–π interactions and bond angles (e.g., 85.0° between acridine and benzene rings) .
  • ¹H/¹³C NMR identifies substituent patterns and electronic environments (e.g., methoxy group integration at δ 3.8–4.0 ppm).
  • UV-Vis spectroscopy detects conjugation effects, with absorption peaks typically at 350–400 nm .

Q. How do substituents on the acridine moiety influence fluorescence properties?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance fluorescence by stabilizing excited states, while electron-withdrawing groups (e.g., nitro) reduce quantum yields. For instance, 2-methoxy-9-phenoxyacridine exhibits stronger fluorescence than unsubstituted derivatives due to planarization of the methoxy group with the acridine skeleton . Experimental optimization involves varying substituent positions and measuring emission spectra in solvents of differing polarities.

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. For example, anti-inflammatory activity reported by Chen et al. (2002) may differ from antibacterial studies due to cell line specificity. To resolve discrepancies:

  • Replicate experiments using standardized protocols (e.g., MIC assays for antibacterial activity).
  • Validate purity via elemental analysis and mass spectrometry.
  • Conduct dose-response curves to confirm activity thresholds .

Q. What mechanistic insights can guide the design of this compound-based probes for nucleophilic substitution reactions?

  • Methodological Answer : The reaction of this compound with amines in phenol involves a two-step mechanism: (1) protonation of the acridine nitrogen, and (2) nucleophilic attack at the C9 position. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and computational modeling (DFT calculations) can identify transition states and optimize leaving-group efficacy .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Crystal packing is influenced by π–π stacking and C–H···N interactions, which vary with substituents. For example, methoxy substitution reduces steric hindrance, promoting dimer formation . Challenges include polymorphism and solvent inclusion. Mitigation strategies:

  • Screen crystallization solvents (e.g., DMF/ethanol mixtures).
  • Use slow evaporation at controlled temperatures.
  • Analyze packing motifs via single-crystal X-ray diffraction.

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives in drug discovery?

  • Methodological Answer :

  • Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) at positions 2, 3, and 7.
  • Test in vitro bioactivity (e.g., IC₅₀ values against target enzymes).
  • Apply QSAR models to correlate electronic parameters (Hammett σ) with activity .

Q. What experimental approaches elucidate intermolecular interactions of this compound in solution?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) detects aggregation tendencies.
  • Fluorescence quenching studies with iodide ions reveal accessibility of aromatic rings.
  • Solubility parameters (Hansen solubility spheres) predict solvent compatibility .

Q. Methodological and Ethical Considerations

Q. How should researchers design experiments to minimize environmental risks when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE due to potential toxicity (unpublished data suggest LD₅₀ > 200 mg/kg in rodents).
  • Neutralize waste POCl₃ with aqueous NaHCO₃ before disposal.
  • Follow protocols from institutional EH&S guidelines .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty: "How does C9-substitution affect π–π stacking efficiency compared to parent acridine?"
  • Feasibility: Align with synthetic pathways in and computational resources.

Properties

IUPAC Name

9-phenoxyacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c1-2-8-14(9-3-1)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLDPQGJMEEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175760
Record name Acridine, 9-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-14-3
Record name Acridine, 9-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 9-phenoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acridine, 9-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Phenoxyacridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Q5A5UL8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dry benzene (450 mL) was added to 1.50 g acridone (1 equiv.) under N2-atmosphere. SOCl2 (3.37 mL, 6 equiv.) was added and the reaction mixture was refluxed over night followed by removal of solvent by evaporation. Dry DMF (75 mL), phenol (2.17 g, 3 equiv.) and K2CO3 (4.26 g, 3 equiv.) were added under N2. The reaction was stirred at 60° C. for 3.5 days. After filtration and evaporation the crude product was purified using flash chromatography (CH2Cl2 to CH2Cl2:Et2O, 6:1) giving 2.04 g of 2, 98% yield. 1H NMR (CDCl3): 8.28 (5+4, br ddd, J=8.9, 1.1, 0.8 Hz, 2H), 8.11 (8+1, ddd, J=8.7, 1.3, 0.8 Hz, 2H), 7.79 (6+3, ddd, J=8.9, 6.6, 1.3 Hz, 2H), 7.47 (7+2, ddd, J=8.7, 6.6, 1.1 Hz, 2H), 7.28 (2′+4′, m, 2H), 7.06 (3′, m, 1H), 6.86 (1′+5′, m, 2H). 3.40 (6, m, 2H).
Name
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Name
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Phenoxyacridine
9-Phenoxyacridine
9-Phenoxyacridine
9-Phenoxyacridine
9-Phenoxyacridine
9-Phenoxyacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.